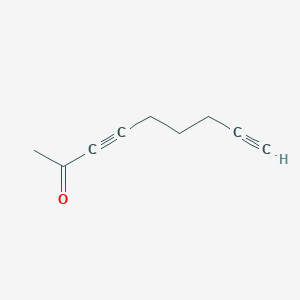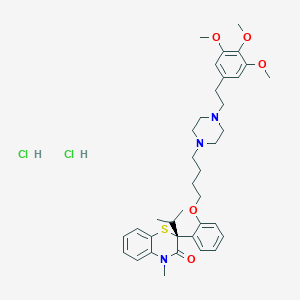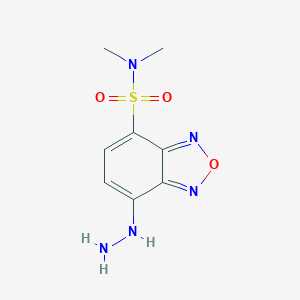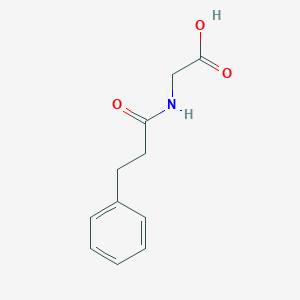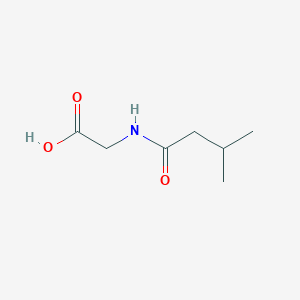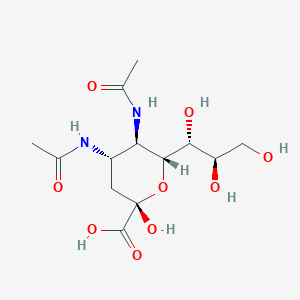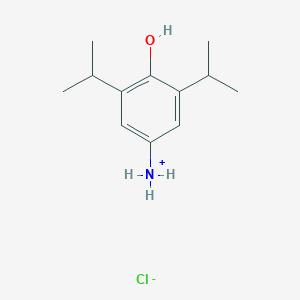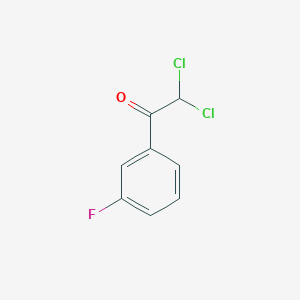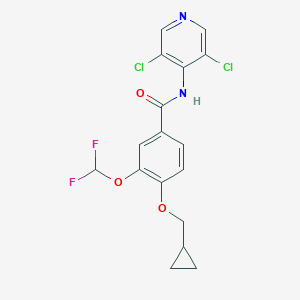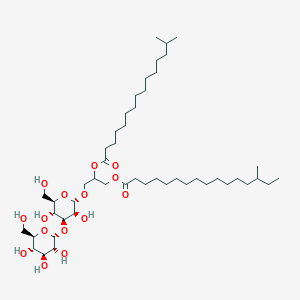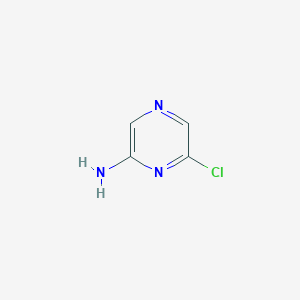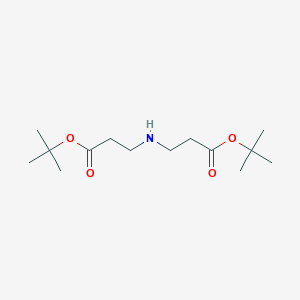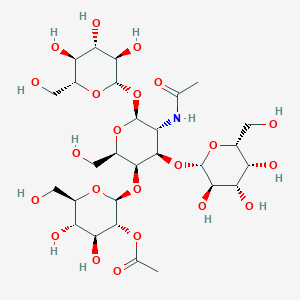
Capsular polysaccharide K49
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Capsular polysaccharide K49 is a type of bacterial polysaccharide that is commonly found in Klebsiella pneumoniae. It is a complex molecule that plays a crucial role in the virulence and pathogenesis of this bacterium. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of K49 polysaccharides in scientific research.
Mécanisme D'action
The exact mechanism of action of capsular polysaccharide K49 is not yet fully understood. However, it is believed to play a key role in the ability of Klebsiella pneumoniae to evade the immune system and cause disease. K49 polysaccharides are thought to interact with various immune cells and molecules, leading to the suppression of immune responses and the promotion of bacterial growth.
Effets Biochimiques Et Physiologiques
Capsular polysaccharide K49 has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate immune responses, promote bacterial growth, and interact with various host cells and molecules. In addition, K49 polysaccharides have been found to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Capsular polysaccharide K49 has several advantages and limitations for use in lab experiments. One of the main advantages is its ability to modulate immune responses, making it a useful tool for studying the immune system and developing new vaccines and immunotherapies. However, the complex nature of K49 polysaccharides can make them difficult to work with, and their variability between different strains of bacteria can make it challenging to obtain consistent results.
Orientations Futures
There are several future directions for research on capsular polysaccharide K49. One area of focus is the development of new methods for synthesizing and purifying K49 polysaccharides, which could lead to more consistent and reliable results in lab experiments. Another area of interest is the use of K49 polysaccharides as vaccine adjuvants, which could enhance the effectiveness of existing vaccines and lead to the development of new vaccines for a wide range of diseases. Additionally, further research is needed to fully understand the mechanism of action of K49 polysaccharides and their potential therapeutic applications in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of capsular polysaccharide K49 is a complex process that involves multiple steps. It is typically produced through fermentation of the Klebsiella pneumoniae bacteria, followed by purification and extraction of the polysaccharide. The exact method of synthesis can vary depending on the specific strain of bacteria and the desired properties of the polysaccharide.
Applications De Recherche Scientifique
Capsular polysaccharide K49 has been the subject of numerous scientific studies in recent years. It has been found to have a wide range of potential applications in fields such as immunology, microbiology, and biochemistry. Some of the most promising applications of K49 polysaccharides include their use as vaccine adjuvants, diagnostic tools, and therapeutic agents.
Propriétés
Numéro CAS |
130787-82-5 |
|---|---|
Nom du produit |
Capsular polysaccharide K49 |
Formule moléculaire |
C28H47NO22 |
Poids moléculaire |
749.7 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C28H47NO22/c1-7(34)29-13-23(50-26-20(42)17(39)14(36)9(3-30)45-26)22(49-28-24(44-8(2)35)19(41)16(38)11(5-32)47-28)12(6-33)48-25(13)51-27-21(43)18(40)15(37)10(4-31)46-27/h9-28,30-33,36-43H,3-6H2,1-2H3,(H,29,34)/t9-,10-,11-,12-,13-,14+,15-,16-,17+,18+,19+,20-,21-,22+,23-,24-,25+,26+,27+,28+/m1/s1 |
Clé InChI |
SLDLVKIBSJOGAT-ZAJOLMIISA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)OC(=O)C)OC4C(C(C(C(O4)CO)O)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)OC(=O)C)OC4C(C(C(C(O4)CO)O)O)O |
Synonymes |
capsular polysaccharide K49 E coli polysaccharide K49 K49 polysaccharide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



